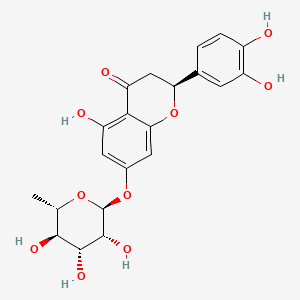

Eriodictin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

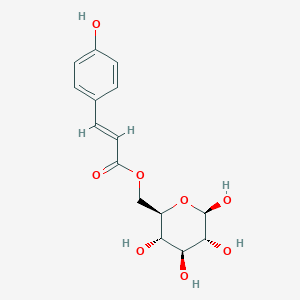

Eriodictin is a flavonoid in the flavanones subclass. It is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eriodictin can be synthesized through various methods. One common approach involves the use of Escherichia coli engineered co-culture systems. In this method, two strains of Escherichia coli are engineered to function as constitutive components of a biological system. The first strain contains genes for the synthesis of p-coumaric acid from D-glucose, while the second strain consists of genes for the synthesis of this compound from p-coumaric acid. The highest yield in this compound production was achieved using stepwise optimal culture conditions .

Industrial Production Methods: Traditionally, this compound is mainly extracted from Yerba santa (Eriodictyon californicum), a vascular plant locally distributed in North America. For example, ultrasound-assisted extraction methods have been used to extract this compound from Anacardium occidentale leaves .

Analyse Des Réactions Chimiques

Types of Reactions: Eriodictin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and product purity.

Major Products Formed: The major products formed from the reactions involving this compound include hydroxylated derivatives, which have enhanced biological activities. These derivatives are often used in further scientific research and pharmaceutical applications.

Applications De Recherche Scientifique

Eriodictin has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound for studying flavonoid biosynthesis and metabolism. In biology, this compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in treating various diseases. In medicine, this compound is investigated for its potential as an anti-cancer agent, neuroprotective agent, and cardioprotective agent. Additionally, this compound is used in the nutraceutical industry for its health-promoting properties .

Mécanisme D'action

Eriodictin exerts its effects through various molecular targets and pathways. It modulates several cell-signaling cascades, including those involved in oxidative stress, inflammation, and apoptosis. This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

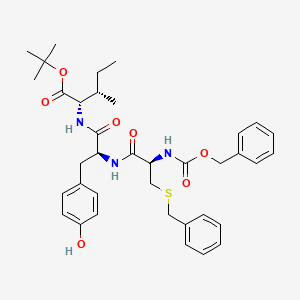

Eriodictin is similar to other flavonoids in the flavanones subclass, such as naringenin and hesperetin. this compound is unique due to its specific hydroxylation pattern, which enhances its biological activities. Similar compounds include:

- Naringenin

- Hesperetin

- Homoeriodictyol

- Sterubin

These compounds share similar structural features but differ in their specific biological activities and health benefits .

Propriétés

Numéro CAS |

480-35-3 |

|---|---|

Formule moléculaire |

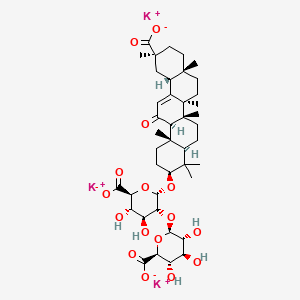

C21H22O10 |

Poids moléculaire |

434.4 g/mol |

Nom IUPAC |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-6,8,15,18-24,26-28H,7H2,1H3/t8-,15-,18-,19+,20+,21-/m0/s1 |

Clé InChI |

JMVXRLMOIOTWSB-PFZAOBAISA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.